molecular formula C18H12N2OS2 B12920303 4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline CAS No. 52979-04-1

4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline

Cat. No.: B12920303
CAS No.: 52979-04-1
M. Wt: 336.4 g/mol
InChI Key: YWDHURSCUFUSQT-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-ylthio)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a naphthylthio substituent at the 6-position and a thioxo group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-ylthio)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with a naphthylthio derivative under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-ylthio)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The thioxo group can be reduced to a thiol or a thioether.

    Substitution: The naphthylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

6-(Naphthalen-2-ylthio)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-ylthio)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Naphthalen-2-ylthio)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: shares structural similarities with other quinazolinone derivatives, such as:

Uniqueness

The presence of the naphthylthio group at the 6-position imparts unique electronic and steric properties to 6-(Naphthalen-2-ylthio)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

CAS No.

52979-04-1

Molecular Formula

C18H12N2OS2

Molecular Weight

336.4 g/mol

IUPAC Name

6-naphthalen-2-ylsulfanyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H12N2OS2/c21-17-15-10-14(7-8-16(15)19-18(22)20-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22)

InChI Key

YWDHURSCUFUSQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=S)NC4=O

Origin of Product

United States

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